molecular formula C20H22ClN5O2 B2517388 8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-93-6

8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2517388
CAS RN: 887463-93-6
M. Wt: 399.88
InChI Key: ABIJJTJHHNWKGJ-UHFFFAOYSA-N
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Description

The compound “8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including an imidazole ring and a purine ring, which are common structures in many biological molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and purine rings, and the attachment of the butyl, chlorobenzyl, and methyl groups. The exact synthesis would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and purine rings would give the molecule a planar structure in those regions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is known to participate in various chemical reactions . The chlorobenzyl group could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings could affect its solubility and stability .

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds structurally related to 8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Docking studies indicate that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione nucleus could be crucial for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors, suggesting potential applications as antidepressants and anxiolytics (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Another study focusing on derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione reported compounds with significant in vitro affinity for the 5-HT1A receptor and demonstrated anxiolytic-like activity in preclinical models, indicating the therapeutic potential of these compounds in treating anxiety disorders and depression (Zagórska et al., 2009).

Phosphodiesterase (PDE) Inhibition

A study on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines explored their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A, along with their receptor affinity. The findings suggest the compounds' potential as novel therapeutic agents for neurological disorders, given their dual mechanism of action on receptor affinity and enzyme inhibition (Zagórska et al., 2016).

Selective A3 Adenosine Receptor Antagonism

Further structural modifications led to the identification of compounds as potent and selective antagonists of the A3 adenosine receptor, indicating potential applications in the treatment of conditions such as inflammatory diseases, cancer, and cardiac ischemia (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

6-butyl-2-[(2-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-4-5-10-24-13(2)11-25-16-17(22-19(24)25)23(3)20(28)26(18(16)27)12-14-8-6-7-9-15(14)21/h6-9,11H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIJJTJHHNWKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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